molecular formula C26H19ClN4O B2751759 N-([1,1'-biphenyl]-2-yl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-99-9

N-([1,1'-biphenyl]-2-yl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2751759
CAS No.: 899952-99-9
M. Wt: 438.92
InChI Key: BWIMYLWRMUVJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,1'-biphenyl]-2-yl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide ( 899952-99-9) is a high-value chemical scaffold designed for advanced pharmaceutical and biological research. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged heterocyclic class noted for its strong resemblance to purine bases, which allows it to interact effectively with a wide range of enzymatic targets . The molecular formula is C₂₆H₁₉ClN₄O, with a molecular weight of 438.91 g/mol . Its specific substitution pattern—featuring phenyl and biphenyl groups at the N1 and C5 positions, respectively, along with chloro and methyl substituents—makes it a versatile intermediate for constructing more complex molecules and probing biological mechanisms . The core 1H-pyrazolo[3,4-b]pyridine structure is a well-established pharmacophore in medicinal chemistry, with over 300,000 described derivatives and significant interest in the development of tyrosine kinase inhibitors (TKIs) and other targeted therapies . Researchers can utilize this specific carboxamide derivative as a key building block in drug discovery programs, particularly in the synthesis of compounds for investigating signal transduction pathways. It is supplied with a minimum purity of 90% and is available in various quantities to suit diverse research needs . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-chloro-3-methyl-1-phenyl-N-(2-phenylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN4O/c1-17-23-24(27)21(16-28-25(23)31(30-17)19-12-6-3-7-13-19)26(32)29-22-15-9-8-14-20(22)18-10-4-2-5-11-18/h2-16H,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIMYLWRMUVJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([1,1'-biphenyl]-2-yl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to consolidate findings related to its synthesis, biological activity, structure-activity relationships (SAR), and therapeutic potential based on diverse research sources.

1. Chemical Structure and Properties

The compound's molecular formula is C20H17ClN4C_{20}H_{17}ClN_4 with a molecular weight of approximately 364.83 g/mol. The structural features include a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

2. Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the pyrazole ring and subsequent functionalization to introduce the biphenyl and chloro groups. Various synthetic methodologies have been explored to optimize yield and purity.

3.1 Anticancer Activity

Research has indicated that compounds related to pyrazolo[3,4-b]pyridine derivatives exhibit notable anticancer properties. A study focusing on similar structures demonstrated that modifications at specific positions on the pyrazole ring can significantly enhance antitumor activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. For instance, derivatives with electron-withdrawing groups showed improved potency compared to their unsubstituted counterparts .

3.2 Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, particularly against Mycobacterium tuberculosis (Mtb). Compounds with similar structural frameworks have shown varying degrees of inhibitory activity against Mtb strains. The presence of halogen substituents (like chlorine) in the aromatic rings has been correlated with enhanced activity due to increased lipophilicity and electronic effects .

4. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The introduction of different substituents on the pyrazole ring significantly affects potency. Electron-withdrawing groups tend to enhance activity compared to electron-donating groups.
Substituent TypeEffect on Activity
Electron-withdrawing (e.g., Cl)Increased potency
Electron-donating (e.g., alkyl groups)Decreased potency

5. Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives:

Case Study 1 : A derivative with a similar structure was tested against MCF-7 cells and exhibited an IC50 value of 11 µM, indicating strong anticancer activity. This suggests that structural modifications can lead to significant improvements in therapeutic efficacy .

Case Study 2 : Another study focused on anti-tubercular activities showed that modifications in the aromatic system could lead to compounds with IC50 values as low as 7 µM against Mtb strains. This underscores the importance of aromaticity and substituent effects on biological outcomes .

6. Conclusion

This compound demonstrates promising biological activities, particularly in anticancer and antimicrobial domains. Ongoing research into its structure and modifications may yield even more potent derivatives suitable for therapeutic applications.

Further studies are warranted to explore its full potential and mechanisms of action in various biological contexts, paving the way for novel drug development based on this scaffold.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Source
Target Compound : N-([1,1'-biphenyl]-2-yl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide C₂₇H₂₀ClN₃O 438.92 - 4-chloro
- 3-methyl
- 1-phenyl
- Biphenyl carboxamide
-
SR-144528 : 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide C₂₉H₃₄ClN₃O 476.05 - 4-chloro-3-methylphenyl
- Bicyclic terpene carboxamide
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.4 - Ethyl-methyl pyrazole
- 3,6-dimethyl pyridines
N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide C₂₁H₂₀ClN₃O₄ 414.85 - Chloro-methylphenyl
- Methoxypropyl isoindole

Key Observations:

Core Heterocycle Variation: The target compound features a pyrazolo[3,4-b]pyridine core, whereas SR-144528 () uses a simpler pyrazole ring. The compound from shares the pyrazolo[3,4-b]pyridine backbone but lacks the chloro and biphenyl groups, instead incorporating ethyl and methyl substituents. This simplification reduces molecular weight (374.4 vs. 438.92) and may alter binding specificity.

Substituent Impact: The 4-chloro and 3-methyl groups in the target compound are critical for steric and electronic interactions, similar to SR-144528 (). The isoindole carboxamide derivative () replaces the pyrazolo-pyridine core with an isoindole ring, which could modulate solubility and target engagement due to differences in aromatic surface area.

Biological Relevance: While direct pharmacological data for the target compound are unavailable, SR-144528 () is a well-characterized cannabinoid receptor antagonist. This suggests that carboxamide derivatives with bulky aromatic substituents (e.g., biphenyl or terpene groups) may exhibit high affinity for membrane-bound receptors. Pyrazolo-pyridine analogs like the compound from are often explored as kinase inhibitors due to their planar structure, which facilitates ATP-binding pocket interactions. The target compound’s chloro and methyl groups could further optimize such interactions.

Synthetic Accessibility :

  • The biphenyl group in the target compound may pose synthetic challenges compared to smaller substituents in or . However, its structural complexity could offer selectivity advantages in drug design.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how are intermediates validated?

Synthesis involves multi-step protocols, including condensation of biphenyl-2-amine with pyrazolo[3,4-b]pyridine precursors, followed by cyclization using α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under basic conditions (triethylamine/DMF, 80–100°C) . Key intermediates are characterized via 1H/13C NMR (aromatic proton environments at δ 7.2–8.5 ppm, carboxamide C=O at ~168 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ions .

Q. Which analytical techniques are critical for structural confirmation?

  • Single-crystal X-ray diffraction (R factor <0.04) resolves atomic positions, as demonstrated for analogous pyrazolo-pyridines .
  • FT-IR spectroscopy identifies carboxamide C=O stretches (1640–1680 cm⁻¹) and N-H bending modes .
  • LC-MS/MS ensures purity (>95%) and detects trace byproducts .

Q. What structural features contribute to its biological activity?

The 4-chloro substituent enhances electrophilic reactivity, while the biphenyl group promotes hydrophobic interactions with kinase ATP-binding pockets. The pyrazolo[3,4-b]pyridine core mimics purine scaffolds, enabling competitive inhibition .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Catalyst screening : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in biphenyl integration .
  • Temperature control : Maintaining 90°C during cyclization minimizes side reactions .
  • Computational optimization : Reaction path searches using density functional theory (DFT) predict energy barriers and guide condition adjustments .

Q. What computational approaches validate target engagement and mechanism of action?

  • Molecular docking (AutoDock Vina) simulates binding to kinases (e.g., CDK2), revealing hydrogen bonds between the carboxamide and kinase hinge regions (binding affinity: ΔG = −9.2 kcal/mol) .
  • Molecular dynamics (MD) simulations (100 ns trajectories) assess stability of compound-target complexes, with RMSD <2.0 Å indicating robust interactions .

Q. How are contradictions in biological activity data across studies resolved?

Discrepancies often arise from:

  • Assay variability : Cell line-specific expression of target kinases (e.g., HeLa vs. MCF-7) .
  • Compound stability : Hydrolysis of the carboxamide group under acidic conditions (pH <5) reduces efficacy .
  • Resolution strategy : Cross-validation using orthogonal assays (e.g., SPR for binding kinetics, enzymatic IC50 vs. cellular EC50) .

Q. How are structure-activity relationship (SAR) studies designed for this scaffold?

  • Systematic substitution : Replacing the 3-methyl group with bulkier substituents (e.g., ethyl, isopropyl) quantifies steric effects on kinase inhibition .
  • Bioisosteric replacements : Swapping the biphenyl group with naphthyl or thienyl rings alters π-π stacking interactions .
  • Data analysis : Multivariate regression correlates logP values (1.8–3.2) with cytotoxicity (R² = 0.89) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.